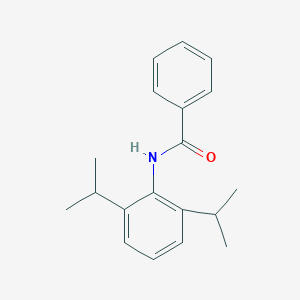

N-(2,6-diisopropylphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21) |

InChI Key |

QUYJZFJRIXLNBQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2 |

solubility |

1.7 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(2,6-diisopropylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N-(2,6-diisopropylphenyl)benzamide. It includes a summary of quantitative data, detailed experimental protocols for key property determination, and workflow visualizations to support research and development efforts.

Core Physicochemical Properties

This compound is an organic compound belonging to the amide family. Understanding its physicochemical characteristics is fundamental for its application in medicinal chemistry and materials science, as these properties govern its solubility, absorption, distribution, and interaction with biological targets.

Chemical Identity

-

IUPAC Name: N-[2,6-di(propan-2-yl)phenyl]benzamide[1]

-

Synonyms: 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide, N-[2,6-bis(1-methylethyl)phenyl]-benzamide[2]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below. These values, a mix of experimental and computed data, are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Data Type | Source |

| Molecular Weight | 281.4 g/mol | Computed | [1][2] |

| Water Solubility | 1.7 µg/mL (at pH 7.4) | Experimental | [1][2] |

| XLogP3 (logP) | 4.1 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Rotatable Bond Count | 4 | Computed | [2] |

| Topological Polar Surface Area | 29.1 Ų | Computed | [2] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| pKa | Not available | - | - |

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. This section outlines the methodologies for measuring key parameters like melting point, solubility, and lipophilicity.

Synthesis of this compound

The synthesis of amides, such as this compound, is a fundamental reaction in organic chemistry, typically involving the coupling of a carboxylic acid derivative with an amine. A common method is the reaction of benzoyl chloride with 2,6-diisopropylaniline.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.

Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered.[3]

-

Obtain a glass capillary tube sealed at one end.[4]

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of the compound.[4][5]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[4][5]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[4][5]

-

For an unknown sample, perform a rapid preliminary heating to determine an approximate melting range.

-

Allow the apparatus to cool to at least 15°C below the approximate melting point.[4]

-

Begin heating again at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts completely (T2).

-

The melting range is reported as T1 - T2.

-

Aqueous Solubility Determination

Solubility is a crucial property, especially in drug development, as it affects bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.[6]

Protocol: Shake-Flask Method

-

Preparation:

-

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Phase Separation:

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant (the saturated solution).

-

Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's ability to cross cell membranes.[8][9] The shake-flask method using n-octanol and water is the gold standard for experimental logP determination.[8]

Protocol: Shake-Flask Method for logP

-

Preparation:

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD). The two phases should be pre-saturated with each other by mixing and separating them before use.

-

Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

-

-

Partitioning:

-

Combine the two phases in a separatory funnel or vial and shake vigorously to facilitate the partitioning of the compound between the n-octanol and aqueous layers.[9]

-

Allow the mixture to stand undisturbed until the two phases have completely separated. This process can be aided by centrifugation to break up any emulsions that may have formed.[10]

-

-

Sampling and Quantification:

-

Carefully withdraw a sample from each phase (the upper n-octanol layer and the lower aqueous layer).

-

Measure the concentration of the compound in each sample using an appropriate analytical technique, such as HPLC-UV or LC-MS.[9]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

References

- 1. N-(2,6-di(propan-2-yl)phenyl)benzamide | C19H23NO | CID 709320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. enamine.net [enamine.net]

- 7. materialneutral.info [materialneutral.info]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

N-(2,6-diisopropylphenyl)benzamide Analogs: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-diisopropylphenyl)benzamide serves as a versatile scaffold in medicinal chemistry, giving rise to a multitude of structural analogs with diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, with a primary focus on their role as inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and oncology. We will delve into the quantitative data driving our understanding of these compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize the complex biological pathways they modulate. Further applications of related benzamide structures as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and voltage-gated sodium channel (Nav1.7) inhibitors will also be discussed, highlighting the broad therapeutic potential of this chemical class.

I. Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes. Its aberrant activation is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. The Smoothened (Smo) receptor is a key transmembrane protein in this pathway, and its inhibition is a validated strategy for cancer therapy. A series of novel benzamide derivatives have been synthesized and evaluated for their ability to antagonize Smo and inhibit Hh signaling.

Structure-Activity Relationship (SAR)

The inhibitory potency of this compound analogs against the Hedgehog pathway has been systematically investigated. The following table summarizes the key findings, with IC50 values representing the half-maximal inhibitory concentration in a Gli-luciferase reporter assay, a common method to quantify Hh pathway inhibition.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (nM)[1] |

| 10a | H | H | H | H | 180 |

| 10b | F | H | H | H | 150 |

| 10c | Cl | H | H | H | 120 |

| 10d | Br | H | H | H | 110 |

| 10e | CH3 | H | H | H | 210 |

| 10f | CF3 | H | H | H | 30 |

| 10g | H | F | H | H | 160 |

| 10h | H | Cl | H | H | 130 |

| 10i | H | H | F | H | 190 |

| 10j | H | H | Cl | H | 170 |

| 10k | H | H | H | Cl | 150 |

Key SAR Insights:

-

Substitution on the Benzoyl Moiety: Modifications on the benzoyl phenyl ring significantly impact potency.

-

Electron-withdrawing groups at the para-position (R1) are generally favorable. A trifluoromethyl group (CF3) at this position, as seen in compound 10f , results in the most potent inhibition with an IC50 of 30 nM.[1]

-

Halogen substitutions (F, Cl, Br) at the para-position also lead to good potency.[1]

-

An electron-donating methyl group (CH3) at the para-position is detrimental to activity.[1]

-

Substitutions at the meta- (R2, R4) and ortho- (R3) positions generally result in decreased potency compared to para-substitution.[1]

-

Experimental Protocols

General Synthesis of this compound Analogs: [1]

-

Amide Coupling: To a solution of the appropriately substituted benzoic acid (1.0 eq) in dichloromethane (DCM), oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of 2,6-diisopropylaniline (1.2 eq) and triethylamine (3.0 eq) in DCM at 0°C. The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition: [1]

-

Cell Culture: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are seeded in 96-well plates.

-

Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium).

-

Luciferase Measurement: After another 48 hours, the luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating inhibitors.

References

A Technical Guide to the In Silico Modeling of N-(2,6-diisopropylphenyl)benzamide Interactions

Disclaimer: This document provides a hypothetical framework for the in silico investigation of N-(2,6-diisopropylphenyl)benzamide. As of the date of this publication, specific experimental or computational studies on the interactions of this particular molecule are limited in the public domain. The proposed targets and methodologies are based on the analysis of structurally related benzamide derivatives and established computational chemistry protocols.

Introduction

This compound is a molecule characterized by a central benzamide core flanked by a diisopropylphenyl group. The benzamide scaffold is prevalent in medicinal chemistry, with derivatives showing a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a powerful, resource-efficient approach to predict and analyze the interactions of novel compounds with biological macromolecules, thereby guiding further experimental validation.

This technical guide outlines a comprehensive strategy for the in silico modeling of this compound. Based on studies of similar benzamide compounds that have shown affinity for topoisomerase enzymes, we hypothesize that this compound may interact with Topoisomerase IIα (Topo IIα) , a critical enzyme in DNA replication and a validated target for cancer therapy.[1][4] This document provides detailed hypothetical protocols for computational modeling and subsequent experimental validation, structured data tables for presenting anticipated results, and workflow diagrams to illustrate the research process.

Proposed In Silico Modeling Workflow

The investigation begins with preparing the digital models of the ligand and its protein target, followed by docking simulations to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

Detailed Computational Methodologies

The following sections provide detailed protocols for each stage of the in silico modeling process.

Ligand Preparation Protocol

Objective: To generate a stable, low-energy 3D conformation of this compound for docking studies.

-

2D Structure Creation: Draw the chemical structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). The SMILES string for this compound is CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2.[5]

-

3D Structure Generation: Convert the 2D structure into a 3D model using a molecular builder program (e.g., Avogadro, Discovery Studio).

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve steric strain and find a stable conformation.

-

Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms, which is crucial for accurately modeling electrostatic interactions.

-

Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .pdbqt or .mol2) for use with docking software.

Protein Preparation Protocol

Objective: To prepare the crystal structure of Human Topoisomerase IIα for docking.

-

Structure Retrieval: Download the 3D crystal structure of human Topo IIα from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5GWK, which is complexed with DNA and the known inhibitor Etoposide.[4]

-

Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (except for the DNA, which is part of the active site).

-

Protonation and Repair: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. Correct for missing side chains or atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relax the added hydrogens and resolve any steric clashes.

-

Receptor Grid Generation: Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the binding site of the co-crystallized ligand (Etoposide in 5GWK) or by using site-finder algorithms.[4]

Molecular Docking Protocol

Objective: To predict the binding pose and affinity of this compound within the Topo IIα active site.

-

Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, GOLD, or the CDOCKER protocol in Discovery Studio.[1]

-

Docking Execution: Dock the prepared ligand into the defined receptor grid of Topo IIα. The docking algorithm will explore various conformations and orientations of the ligand within the binding pocket.

-

Pose Selection and Analysis: Analyze the resulting binding poses. The poses are typically ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

Interaction Analysis: Visualize the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of Topo IIα and adjacent DNA bases.

Data Presentation: Hypothetical Docking Results

Quantitative data from in silico studies should be organized for clear comparison. The following tables present hypothetical docking results for this compound against Topo IIα (PDB: 5GWK), compared to the known inhibitor Etoposide.

Table 1: Comparative Docking Scores and Binding Energies

| Compound | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Topo IIα (5GWK) | -9.8 (Hypothetical) | -65.5 (Hypothetical) |

| Etoposide (Reference) | Topo IIα (5GWK) | -11.5 | -114.71[4] |

Table 2: Predicted Molecular Interactions with Topo IIα (PDB: 5GWK)

| Compound | Interacting Residues (Amino Acids) | Interacting Residues (DNA Bases) | Interaction Type |

|---|---|---|---|

| This compound (Hypothetical) | MET762, TYR805 | DC8, DT9 | Hydrophobic, Pi-Alkyl |

| Etoposide (Reference)[4] | GLY462, ARG487, GLY760, MET762, TYR805 | DG13, DA12, DC11, DG10, DT9, DC8 | Hydrogen Bond, Hydrophobic |

Hypothesized Signaling Pathway and Mechanism of Action

Topo IIα is essential for resolving DNA tangles during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, which triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.

Proposed Experimental Validation

In silico predictions must be validated through wet-lab experiments. The following workflow outlines key assays to confirm the hypothesized activity of this compound as a Topo IIα inhibitor.

Topoisomerase IIα Relaxation Assay Protocol

Principle: This assay measures the ability of Topo IIα to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and reaction buffer containing ATP.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Etoposide) and a negative control (DMSO vehicle).

-

Reaction: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled (unreacted) and relaxed (reacted) DNA will migrate differently.

-

Quantification: Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion

This technical guide presents a structured, hypothesis-driven framework for investigating the molecular interactions of this compound using in silico modeling. By targeting Topoisomerase IIα, a validated therapeutic target, this approach leverages existing knowledge on benzamide derivatives to build a robust computational and experimental plan. The detailed protocols, data presentation formats, and workflow diagrams provide a comprehensive roadmap for researchers to elucidate the compound's potential mechanism of action and guide its development as a potential therapeutic agent.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. N-(2,6-di(propan-2-yl)phenyl)benzamide | C19H23NO | CID 709320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Target Identification Studies of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the target identification and mechanism of action studies of N-(2,6-diisopropylphenyl)benzamide. While specific biological data for this compound is not extensively available in public literature, this document outlines a systematic approach based on the known activities of structurally related benzamide derivatives. The guide details potential biological targets, relevant experimental protocols for validation, and visual workflows to support research and development efforts.

Introduction to this compound

This compound is a chemical compound with the molecular formula C19H23NO[1]. The benzamide scaffold is a common feature in many biologically active molecules, and derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents[2]. The diisopropylphenyl group suggests that the molecule's properties may be influenced by steric hindrance and lipophilicity, which can affect its binding to biological targets.

Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally similar benzamides, several potential biological targets and mechanisms of action can be hypothesized for this compound. These hypotheses provide a foundation for initial screening and target identification studies.

Table 1: Hypothesized Biological Targets for this compound

| Potential Target Class | Specific Examples | Potential Therapeutic Area | Rationale based on Structural Analogs |

| Cytoskeletal Proteins | Tubulin | Oncology | Some N-benzylbenzamide scaffolds are known to inhibit tubulin polymerization[3]. |

| Hydrolases | Butyrylcholinesterase (BChE), Soluble Epoxide Hydrolase (sEH) | Neurodegenerative Diseases, Inflammation | Benzamide derivatives have been identified as inhibitors of these enzymes[3]. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Diseases, Inflammation | Modulation of PPARγ activity has been observed with some benzamide compounds[3]. |

| Apoptosis Pathway Proteins | Caspases (e.g., Caspase-9), Bcl-2 family proteins | Oncology | N-substituted benzamides have been shown to induce apoptosis via cytochrome c release and caspase activation[4]. |

| Lipid Transfer Proteins | Sec14p (in fungi) | Infectious Diseases (Antifungal) | Picolinamide and benzamide chemotypes have been found to target Sec14p[5]. |

| Transcription Factors | NF-κB | Inflammation, Oncology | Certain N-substituted benzamides can inhibit NF-κB activation[6]. |

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the biological target(s) of this compound.

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to isolate potential binding partners from cell lysates.

-

Protocol: Affinity Chromatography

-

Immobilization of Ligand: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Preparation of Cell Lysate: Culture relevant cells (e.g., a panel of cancer cell lines) and prepare a native protein lysate.

-

Affinity Pull-down: Incubate the cell lysate with the ligand-immobilized beads. As a control, use beads without the ligand or beads with an inactive analog.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, for example, by using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Cellular and Biochemical Assays for Target Validation

Once potential targets are identified, their interaction with this compound needs to be validated using cellular and biochemical assays.

-

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Protocol: Caspase Activity Assay

-

Cell Treatment: Treat cells with this compound at concentrations determined from the MTT assay. Include positive (e.g., staurosporine) and negative controls.

-

Cell Lysis: After the desired incubation time, lyse the cells to release intracellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) to the lysate.

-

Signal Detection: Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage, which is proportional to caspase activity.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex biological processes being investigated.

Quantitative Data Summary

While no specific quantitative data for this compound is currently published, the following table outlines the types of data that should be generated during the proposed studies.

Table 2: Framework for Quantitative Data Collection

| Assay Type | Parameter Measured | Example Units | Purpose |

| Cell Viability (MTT) | IC50 | µM | Determine the concentration of compound that inhibits cell growth by 50%. |

| Enzyme Inhibition | IC50, Ki | nM, µM | Quantify the potency of the compound as an inhibitor of a specific enzyme. |

| Surface Plasmon Resonance (SPR) | KD (Koff/Kon) | nM, µM | Measure the binding affinity and kinetics of the compound to its target. |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS | nM, µM | Determine the thermodynamic parameters of the binding interaction. |

| Caspase Activity | Fold Increase | Relative Units | Quantify the induction of apoptosis through specific caspase pathways. |

Conclusion

The target identification of this compound presents an opportunity to discover novel biological activities for this chemical scaffold. By leveraging a systematic approach that combines affinity-based proteomics with robust cellular and biochemical validation assays, researchers can elucidate its mechanism of action. The protocols and frameworks provided in this guide offer a structured pathway for these investigations, paving the way for potential therapeutic applications.

References

- 1. N-(2,6-di(propan-2-yl)phenyl)benzamide | C19H23NO | CID 709320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2,6-diisopropylphenyl)benzamide: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and established signaling pathways for N-(2,6-diisopropylphenyl)benzamide is limited. This guide provides a comprehensive overview based on available chemical data, general synthetic methodologies for related compounds, and the biological activities of structurally similar benzamide derivatives. The experimental protocols and proposed mechanisms should be considered illustrative and require experimental validation.

Introduction

This compound is a chemical compound belonging to the N-substituted benzamide class. This class of molecules is of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The structure of this compound, featuring a benzoyl group attached to a sterically hindered 2,6-diisopropylaniline moiety, suggests potential for unique chemical and biological properties. This technical guide aims to provide a thorough literature review and background on this compound, focusing on its synthesis, chemical properties, and the biological activities of related analogs to infer its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from publicly available databases. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃NO | PubChem |

| Molecular Weight | 281.4 g/mol | PubChem |

| CAS Number | 35336-02-8 | PubChem |

| Appearance | White powder (predicted) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Poorly soluble in water (predicted) | General knowledge |

| LogP (calculated) | 4.9 | PubChem |

Synthesis and Characterization

General Experimental Protocol for Synthesis

Reaction Scheme:

Benzoyl chloride + 2,6-diisopropylaniline → this compound + HCl

Materials and Reagents:

-

Benzoyl chloride

-

2,6-diisopropylaniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O stretching vibrations).

Biological Activity and Potential Applications

Direct biological data for this compound is not extensively reported in the public domain. However, the broader class of N-substituted benzamides has been investigated for a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The following table summarizes the activities of structurally related compounds to provide context for the potential applications of this compound.

| Compound Class/Example | Biological Activity | Quantitative Data (Example) | Reference |

| Benzamide Herbicides | Inhibition of microtubule assembly in plants. | Propyzamide is a commercial herbicide. | [2] |

| N-benzylbenzamide compounds | Herbicidal activity as pigment synthesis inhibitors. | - | [3] |

| Picolinamide and Benzamide Analogs | Antifungal activity through inhibition of Sec14p. | IC₅₀ values in the low micromolar range for some analogs. | [4] |

| meta-Diamide Compounds | Insecticidal activity, particularly against lepidopteran pests. | A mortality rate of 97.67% at 1 mg/L for compound 12q against Plutella xylostella. | [5] |

| N,N-dialkylbenzamides | Insect repellent activity. | DEET is a widely used insect repellent. | [6] |

Given the structural similarities to known agrochemicals, this compound may possess herbicidal, fungicidal, or insecticidal properties. The sterically hindered diisopropylphenyl group could influence its binding to target proteins and its metabolic stability.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothetical Signaling Pathway: Herbicidal Action

Based on the known mechanism of some benzamide herbicides, a plausible mode of action for this compound could be the disruption of microtubule formation in plant cells, leading to mitotic arrest and cell death. The following diagram illustrates this hypothetical pathway.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: N-[2,6-Bis(1-methylethyl)phenyl]benzamide (CAS 35336-02-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 35336-02-8, scientifically known as N-[2,6-Bis(1-methylethyl)phenyl]benzamide. This document collates its known chemical and physical properties.

It is important to note that, at the time of this report, there is a lack of publicly available scientific literature detailing specific biological activities, mechanisms of action, or defined signaling pathways for this particular compound. The broader class of N-substituted benzamides is known to exhibit a wide range of biological effects, including antimicrobial and antitumor activities, suggesting potential areas for future investigation for this specific molecule.

Chemical Information and Properties

N-[2,6-Bis(1-methylethyl)phenyl]benzamide is a solid organic compound.[1] The detailed chemical identifiers and properties are summarized in the tables below for easy reference and comparison.

Compound Identification

| Identifier Type | Value |

| CAS Number | 35336-02-8 |

| IUPAC Name | N-[2,6-di(propan-2-yl)phenyl]benzamide[2] |

| Synonyms | N-(2,6-diisopropylphenyl)benzamide, 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide, N-[2,6-bis(propan-2-yl)phenyl]benzamide |

| Molecular Formula | C₁₉H₂₃NO[1][3] |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2[3] |

| InChI | InChI=1S/C19H23NO/c1-13(2)16-11-8-12-17(14(3)4)18(16)20-19(21)15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21) |

| InChIKey | QUYJZFJRIXLNBQ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 281.39 g/mol [1] | Hoffman Fine Chemicals |

| Physical State | Solid[1] | Hoffman Fine Chemicals |

| Appearance | Off-white to white solid[1] | Hoffman Fine Chemicals |

| Melting Point | 260 to 264 °C (Experimental)[1] | SciFinder |

| Boiling Point | 324.0 ± 31.0 °C at 760 Torr (Predicted)[1] | SciFinder |

| Density | 1.048 ± 0.06 g/cm³ at 20 °C, 760 Torr (Predicted)[1] | SciFinder |

| Water Solubility | 1.7 µg/mL (Experimental, at pH 7.4)[2] | Burnham Center for Chemical Genomics, Guidechem |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 4 | Computed by Cactvs |

| XLogP3 | 4.1 | Computed by XLogP3 |

Synthesis and Experimental Protocols

General Experimental Protocol for N-Substituted Benzamide Synthesis

This protocol describes a representative procedure for the synthesis of N-substituted benzamides, which can be adapted for the synthesis of N-[2,6-Bis(1-methylethyl)phenyl]benzamide.

Materials:

-

2,6-Diisopropylaniline

-

Benzoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diisopropylaniline (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of N-substituted benzamides.

Caption: General workflow for the synthesis of N-substituted benzamides.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not revealed any specific studies on the biological activity, pharmacological properties, or associated signaling pathways of N-[2,6-Bis(1-methylethyl)phenyl]benzamide (CAS 35336-02-8).

The benzamide scaffold is a common motif in many biologically active molecules. Derivatives of benzamide have been reported to possess a wide range of activities, including but not limited to:

-

Antimicrobial activity

-

Antitumor activity

-

Anticonvulsant activity

-

Antipsychotic activity

The absence of data for this specific compound presents an opportunity for novel research. Future studies could involve screening N-[2,6-Bis(1-methylethyl)phenyl]benzamide in various biological assays to determine its potential therapeutic value.

Safety Information

Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-[2,6-Bis(1-methylethyl)phenyl]benzamide is a well-characterized chemical compound with defined physical and chemical properties. However, its biological profile remains unexplored. The information provided in this guide serves as a foundational resource for researchers interested in investigating the potential applications of this molecule in drug discovery and development. The general synthetic protocol outlined can be used as a starting point for its preparation, enabling further biological evaluation.

References

- 1. Chemical and biological properties of 2,6-diisopropyl IDA labelled with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

Understanding the Solubility of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2,6-diisopropylphenyl)benzamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from publicly available databases and extrapolates knowledge from structurally similar benzamide derivatives. It offers a detailed examination of its predicted solubility in various solvents, outlines established experimental protocols for precise solubility determination, and presents a visual representation of the key factors influencing its solubility.

Physicochemical Properties and Solubility Profile

This compound is a substituted aromatic amide. Its molecular structure, characterized by a central benzamide core with bulky diisopropylphenyl substituents, significantly influences its physicochemical properties and, consequently, its solubility. The presence of the aromatic rings and isopropyl groups imparts a high degree of lipophilicity to the molecule, suggesting poor aqueous solubility. Conversely, the amide group provides a site for hydrogen bonding, which can facilitate dissolution in polar organic solvents.

Quantitative Solubility Data

Quantitative experimental data for the solubility of this compound is scarce in publicly available literature. The primary available data point is its aqueous solubility. To provide a broader perspective, this guide also includes predicted solubility in common organic solvents based on the behavior of structurally related benzamides.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Quantitative Solubility |

| Water (pH 7.4) | Aqueous | Poorly Soluble | 1.7 µg/mL[1][2] |

| Methanol | Polar Protic | Sparingly to Freely Soluble | Data not available |

| Ethanol | Polar Protic | Sparingly to Freely Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Data not available |

| Dichloromethane (DCM) | Nonpolar | Soluble | Data not available |

| Hexane | Nonpolar | Sparingly Soluble | Data not available |

Note: Predicted solubilities are based on the general characteristics of N-substituted benzamides and should be experimentally verified.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The following sections detail two common methods for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility represents the saturation point of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After the equilibration period, remove the vial and allow any undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Analysis: Carefully withdraw a known aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution.

Objective: To rapidly determine the concentration at which this compound begins to precipitate from a solution.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

Multi-well plates (e.g., 96-well)

-

Automated liquid handler (optional)

-

Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous/Organic Solvent: Add the aqueous buffer or organic solvent of interest to each well containing the DMSO solutions. The addition should be rapid and consistent across all wells.

-

Precipitation Detection: Immediately after the addition of the solvent, measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility. Alternatively, the plate can be visually inspected for the first sign of precipitation.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships influencing its dissolution.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

Caption: A typical workflow for determining equilibrium solubility.

References

An In-depth Technical Guide to N-(2,6-diisopropylphenyl)benzamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a chemical compound belonging to the class of N-substituted benzamides. While its specific discovery and detailed historical timeline are not extensively documented in publicly accessible literature, its synthesis follows well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis and characterization, and a prospective outlook on its potential biological activities based on the known pharmacology of structurally related benzamide derivatives. Due to the current absence of published biological data for this compound, this document serves as a foundational resource to facilitate future research and exploration of its therapeutic potential.

Introduction and Physicochemical Properties

This compound, with the CAS number 35336-02-8, is an aromatic amide characterized by a benzoyl group attached to the nitrogen of 2,6-diisopropylaniline. The bulky diisopropylphenyl moiety sterically hinders the amide bond, which can influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃NO | [1] |

| Molecular Weight | 281.4 g/mol | [1] |

| CAS Number | 35336-02-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2',6'-diisopropylbenzanilide, N-(2,6-Diisopropyl-phenyl)-benzamide | [2] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be reliably achieved through the acylation of 2,6-diisopropylaniline with benzoyl chloride, a common method for forming amide bonds.

Synthetic Workflow

The logical synthetic pathway for this compound is a straightforward one-step process.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of N-substituted benzamides.

Materials:

-

2,6-diisopropylaniline

-

Benzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,6-diisopropylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings and the isopropyl methyl and methine protons. The amide proton would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, as well as for the aromatic and aliphatic carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

Biological Activity and Potential Mechanisms of Action (Prospective)

To date, there are no specific studies in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the broader class of benzamides has been extensively investigated, revealing a wide range of pharmacological properties. Based on the activities of structurally related compounds, we can hypothesize potential areas for future investigation.

Hypothesized Biological Targets

-

Anticancer Activity: Many N-substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through pathways such as the release of cytochrome c and the activation of caspases.[3][4] Some benzamide derivatives are also known to inhibit histone deacetylases (HDACs), suggesting a potential role in epigenetic regulation.

-

Enzyme Inhibition: Certain benzamides are known to be inhibitors of enzymes like IMP dehydrogenase (IMPDH), which is involved in purine nucleotide synthesis and is a target in cancer and virology.[5]

-

Antimicrobial Activity: Various benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

Prospective Signaling Pathway: Apoptosis Induction

Based on studies of other N-substituted benzamides, a plausible mechanism of action for inducing apoptosis in cancer cells is outlined below. It is crucial to emphasize that this is a hypothetical pathway for this compound and requires experimental validation.

Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Conclusion

This compound is a readily synthesizable compound whose biological potential remains to be explored. This technical guide provides a comprehensive starting point for researchers by detailing a reliable synthetic protocol and outlining prospective avenues for biological investigation based on the known activities of the broader benzamide class. The lack of existing biological data highlights an opportunity for novel research to uncover the potential therapeutic applications of this compound. Future studies should focus on systematic screening to identify its biological targets and elucidate its mechanism of action, which could pave the way for its development in areas such as oncology or infectious diseases.

References

- 1. N-(2,6-di(propan-2-yl)phenyl)benzamide | C19H23NO | CID 709320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Conformational Landscape of N-(2,6-diisopropylphenyl)benzamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a molecule of significant interest due to the profound influence of its bulky ortho-substituents on its three-dimensional structure. This steric hindrance dictates the molecule's conformational preferences, which in turn govern its intermolecular interactions and, consequently, its macroscopic properties and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape of this compound. It details the computational protocols for conformational analysis, presents representative quantitative data on key structural parameters, and visualizes the critical rotational degrees of freedom and a standard computational workflow. The insights derived from such theoretical studies are invaluable for rational molecular design and the prediction of structure-property relationships in drug discovery and materials science.

Introduction

The amide bond is a cornerstone of chemical and biological structures, and its conformational properties have been a subject of intense study. In N-aryl amides, the orientation of the aryl rings relative to the amide plane is a critical determinant of molecular shape and function. The introduction of bulky substituents at the ortho positions of the N-phenyl ring, as in this compound, introduces significant steric repulsion. This steric strain forces the molecule to adopt non-planar conformations to minimize its internal energy.

Theoretical and computational chemistry provide a powerful toolkit to explore the conformational preferences and the dynamics of such sterically hindered molecules.[1][2] By employing methods like Density Functional Theory (DFT), we can precisely calculate the geometries of stable conformers, the energy barriers to rotation around key chemical bonds, and the distribution of conformers at thermal equilibrium.[3][4] Understanding these conformational details is crucial for predicting how the molecule will interact with biological targets or pack in a crystal lattice. This guide outlines the standard theoretical approaches for such an investigation.

Data Presentation: Key Conformational Parameters

The conformation of this compound is primarily defined by three dihedral angles, as depicted in the diagram below. Theoretical studies yield quantitative data on these angles for the minimum energy conformers and the energy barriers associated with their rotation. The following tables summarize the kind of data generated from such computational analyses. The values presented are illustrative and based on findings for structurally related, sterically hindered benzamides.[5][6][7]

Table 1: Predicted Dihedral Angles for the Minimum Energy Conformation

| Dihedral Angle | Description | Predicted Value (degrees) |

| ω | C(aryl)-C(O)-N-C(aryl') | ~180 (trans-amide bond) |

| τ₁ | C(O)-N-C(ipso)-C(ortho) | 60 - 90 |

| τ₂ | N-C(O)-C(ipso)-C(ortho) | 30 - 60 |

Table 2: Predicted Rotational Energy Barriers

| Rotational Barrier | Description | Predicted Energy Barrier (kcal/mol) |

| ΔE(rot, τ₁) ** | Rotation around the N-C(diisopropylphenyl) bond | > 10 |

| ΔE(rot, τ₂) ** | Rotation around the C(O)-C(benzoyl) bond | 5 - 8 |

Note: The high rotational barrier for τ₁ is a direct consequence of the severe steric clash between the isopropyl groups and the benzoyl moiety.

Computational Protocols

A thorough theoretical investigation of the conformational landscape of this compound involves a multi-step computational protocol.

Geometry Optimization

The initial step is to determine the three-dimensional structures of all possible stable conformers. This is achieved through geometry optimization calculations, typically using Density Functional Theory (DFT).

-

Methodology: The B3LYP functional is a widely used choice for such calculations due to its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[8] For more sterically congested systems where dispersion forces can be significant, functionals like M06-2X may be employed.[9]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good description of the molecular orbitals.[8]

-

Procedure:

-

An initial guess for the molecular structure is generated.

-

The energy of this structure is calculated, along with the forces on each atom.

-

The positions of the atoms are adjusted to minimize the forces and, therefore, the total energy of the system.

-

This process is repeated iteratively until a stationary point on the potential energy surface is found.

-

-

Verification: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

Potential Energy Surface (PES) Scans

To determine the energy barriers for rotation around the key bonds (N-C(aryl) and C(O)-C(aryl)), a series of constrained geometry optimizations, known as a Potential Energy Surface (PES) scan, is performed.

-

Procedure:

-

The dihedral angle of interest (e.g., τ₁ or τ₂) is systematically varied in fixed increments (e.g., 10-15 degrees).

-

At each increment, the dihedral angle is held fixed, while all other geometric parameters (bond lengths, bond angles, and other dihedrals) are allowed to relax to their minimum energy values.

-

The energy of the resulting structure is calculated and plotted against the value of the constrained dihedral angle.

-

-

Analysis: The resulting plot reveals the energy profile for the rotation. The energy difference between the highest point (transition state) and the lowest point (ground state) on this profile corresponds to the rotational energy barrier.

Mandatory Visualizations

Visual representations are essential for understanding the complex spatial relationships within this compound and the logic of the theoretical investigation.

Caption: Key rotational degrees of freedom in this compound.

Caption: Computational workflow for conformational analysis.

Conclusion

The theoretical study of this compound provides fundamental insights into how steric hindrance dictates molecular conformation. The computational protocols outlined in this guide, centered around DFT-based geometry optimizations and potential energy surface scans, offer a robust framework for quantifying the key dihedral angles and rotational barriers. The resulting data is critical for building accurate molecular models used in drug design, materials science, and broader chemical research. The non-planar, sterically constrained conformation of this compound is a direct result of its ortho-isopropyl groups, a feature that will undoubtedly define its interactions and reactivity. Future studies may expand on this work by exploring the impact of different solvent environments on the conformational equilibrium or by investigating the conformations of related, even more sterically demanding, amide systems.

References

- 1. wpage.unina.it [wpage.unina.it]

- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling the conformation of arylamides: computational studies of intramolecular hydrogen bonds between amides and ethers or thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

N-(2,6-diisopropylphenyl)benzamide: A Technical Guide to its Role in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-diisopropylphenyl)benzamide is a small molecule belonging to the N-aryl benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. While direct comprehensive studies on this specific molecule are limited, research on analogous N-substituted benzamides strongly suggests its potential as a modulator of key biological pathways, particularly those involved in apoptosis and inflammation. This technical guide consolidates the available information on this compound and its analogs, providing insights into its physicochemical properties, potential synthesis, hypothesized mechanisms of action, and detailed experimental protocols for its investigation. The data presented herein, largely derived from structurally related compounds, aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Physicochemical Properties and Synthesis

This compound is characterized by a central benzamide core with a sterically hindered 2,6-diisopropylphenyl group attached to the amide nitrogen. This structural feature significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃NO | [1] |

| Molecular Weight | 281.4 g/mol | [1] |

| CAS Number | 35336-02-8 | [1] |

| Water Solubility | 1.7 µg/mL | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis:

A common method for the synthesis of N-aryl benzamides involves the acylation of an aniline with a benzoyl chloride. For this compound, this would involve the reaction of 2,6-diisopropylaniline with benzoyl chloride.

Caption: General synthesis scheme for this compound.

Role in Chemical Biology: Hypothesized Mechanisms of Action

Based on studies of structurally similar N-substituted benzamides, this compound is hypothesized to exert its biological effects through two primary mechanisms: induction of apoptosis and inhibition of inflammation.

Induction of Apoptosis via the Intrinsic Pathway

Several N-substituted benzamides have been shown to induce apoptosis in cancer cell lines through the mitochondrial-mediated intrinsic pathway.[2][3] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Effects via NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[4] Studies on N-substituted benzamides have demonstrated their ability to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[5][6] This inhibition is thought to occur through the prevention of IκBβ breakdown, which normally sequesters NF-κB in the cytoplasm.[7]

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data for N-Aryl Benzamide Analogs

Table 2: Anticancer Activity of N-Aryl Benzamide Analogs (IC₅₀ values)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon Carcinoma) | 0.07 | [8] |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 (Colon Carcinoma) | 0.16 | [8] |

| Compound 14 (methoxyphenyl derivative) | SH-SY5Y (Neuroblastoma) | Not specified | [9] |

| Compound 15 (methoxyphenyl derivative) | SH-SY5Y (Neuroblastoma) | Not specified | [9] |

| Sulfonamidebenzamide derivative | Multiple cancer cell lines | AC₅₀ = 0.8 | [10] |

Table 3: Anti-inflammatory Activity of N-Aryl Benzamide Analogs

| Compound | Assay | Result | Reference |

| Metoclopramide (MCA) | LPS-induced TNFα in mice | Dose-dependent inhibition (10-500 mg/kg) | [4] |

| 3-Chloroprocainamide (3-CPA) | LPS-induced TNFα in mice | Dose-dependent inhibition (10-500 mg/kg) | [4] |

| Metoclopramide (MCA) | NF-κB inhibition in HeLa cells | Inhibition at 100-200 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential pro-apoptotic and anti-inflammatory activities of this compound.

General Experimental Workflow

Caption: A general experimental workflow for biological activity evaluation.

Caspase-9 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the activity of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[11][12]

Materials:

-

96-well flat-bottom microplate

-

Cell lysis buffer

-

2X Reaction Buffer

-

Caspase-9 substrate (e.g., LEHD-pNA)

-

DTT (Dithiothreitol)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.

-

Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Resuspend the cell pellet in cold cell lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

-

Caspase-9 Assay:

-

To a new 96-well plate, add cell lysate to each well.

-

Add 2X Reaction Buffer (containing DTT) to each well.

-

Add the caspase-9 substrate (LEHD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-9 activity.

Cytochrome c Release Assay (Western Blot)

This protocol outlines the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial-mediated apoptosis.[13][14]

Materials:

-

Mitochondria Extraction Buffer

-

Cytosol Extraction Buffer

-

DTT

-

Protease inhibitors

-

Dounce homogenizer

-

SDS-PAGE equipment

-

Western blot apparatus

-

Anti-Cytochrome c antibody

Procedure:

-

Cell Fractionation:

-

Induce apoptosis in cells with this compound.

-

Harvest and wash cells in ice-cold PBS.

-

Resuspend cells in Cytosol Extraction Buffer and incubate on ice.

-

Homogenize cells using a Dounce homogenizer.

-

Centrifuge to pellet intact cells and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at high speed to pellet mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic fractions.

-

Separate equal amounts of protein from treated and untreated cells by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-cytochrome c antibody.

-

Detect the protein using an appropriate secondary antibody and chemiluminescent substrate.

-

An increase in the cytochrome c band in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.[15][16][17][18]

Materials:

-

Cells transfected with an NF-κB luciferase reporter plasmid

-

96-well white, clear-bottom assay plates

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed transfected cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

-

Induction of NF-κB Activity:

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Add the luciferase assay reagent to each well.

-

-

Data Acquisition: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activity.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with potential therapeutic applications in diseases characterized by aberrant apoptosis and inflammation, such as cancer and autoimmune disorders. The information compiled in this guide, derived from studies on analogous N-aryl benzamides, strongly suggests that this compound may act by inducing intrinsic apoptosis and inhibiting the pro-inflammatory NF-κB signaling pathway.

Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized mechanisms. Key next steps include:

-

Synthesis and in vitro screening: Synthesize the compound and perform cytotoxicity and anti-inflammatory screens on relevant cancer and immune cell lines to determine its IC₅₀ values.

-

Mechanism of action studies: Conduct detailed mechanistic studies, including caspase activation assays, cytochrome c release experiments, and NF-κB reporter assays, to elucidate its precise molecular targets and signaling pathways.

-